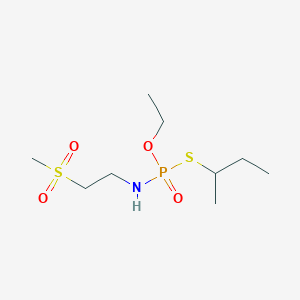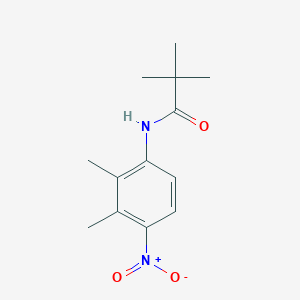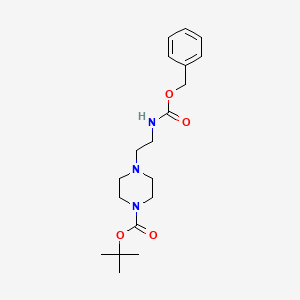
(1-Propyl-piperidin-4-yl)-acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-(1-Propyl-piperidin-4-yl)-benzoic acid methyl ester” is a related compound with the molecular formula C16H23NO2 . Another related compound is “C-(1-Propyl-piperidin-4-yl)-methylamine” with the molecular formula C9H20N2 .
Molecular Structure Analysis
The molecular structure of “3-(1-Propyl-piperidin-4-yl)-benzoic acid methyl ester” has been analyzed and its molecular weight is 261.36 g/mol .
Physical And Chemical Properties Analysis
The physical and chemical properties of “3-(1-Propyl-piperidin-4-yl)-benzoic acid methyl ester” include a molecular weight of 261.36 g/mol, a XLogP3-AA of 3.2, no hydrogen bond donors, 3 hydrogen bond acceptors, 5 rotatable bonds, an exact mass of 261.172878976 g/mol, a monoisotopic mass of 261.172878976 g/mol, a topological polar surface area of 29.5 Ų, 19 heavy atoms, and a complexity of 285 .
Applications De Recherche Scientifique
Proteomics Research
This compound is utilized in proteomics, which is the large-scale study of proteins, their structures, and functions. The specific structure of “(1-Propyl-piperidin-4-yl)-acetic acid” allows it to interact with proteins in a way that can help identify protein modifications and interactions, aiding in the understanding of cellular processes .
Pharmaceutical Testing
In the pharmaceutical industry, “2-(1-propylpiperidin-4-yl)acetic acid hydrochloride” is used as a high-quality reference standard. This ensures the accuracy and reliability of pharmaceutical testing, which is crucial for drug development and quality control .
Chemical Synthesis
The compound serves as a building block in chemical synthesis. Its reactive functional groups make it a versatile precursor for synthesizing a variety of complex molecules, which can have potential applications in developing new drugs or materials .
Molecular Modeling
“2-(1-propylpiperidin-4-yl)acetic acid” can be used in computational studies for molecular modeling. Its structure can be optimized using various computational methods to predict the molecule’s behavior in different environments, which is valuable for drug design .
Biochemical Research
Researchers use this compound in biochemical assays to study enzyme kinetics and receptor-ligand interactions. Its unique structure can mimic certain biological molecules, making it useful for understanding how drugs interact with their targets .
Analytical Chemistry
In analytical chemistry, “2-(1-propylpiperidin-4-yl)acetic acid” is used as a standard for calibrating instruments like HPLC and mass spectrometers. This helps in the precise measurement of chemical substances in various samples .
Material Science
The compound’s properties are explored in material science for creating novel materials with specific characteristics. It could be used to modify the surface properties of materials or to create new polymer structures .
Educational Purposes
Lastly, “(1-Propyl-piperidin-4-yl)-acetic acid” is used in academic settings for educational purposes. It provides a practical example for students learning about organic chemistry and the application of functional group chemistry in real-world scenarios .
Propriétés
IUPAC Name |
2-(1-propylpiperidin-4-yl)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2/c1-2-5-11-6-3-9(4-7-11)8-10(12)13/h9H,2-8H2,1H3,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJNJHSMOWSYJLH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCC(CC1)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Propyl-piperidin-4-yl)-acetic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-tert-Butyl 3-ethyl 4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B1384791.png)

![tert-Butyl 1-isopropyl-2,6-diazaspiro[3.3]heptane-2-carboxylate](/img/structure/B1384795.png)








![6-Chloro-N-(4-chloro-2-methylphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1384812.png)

